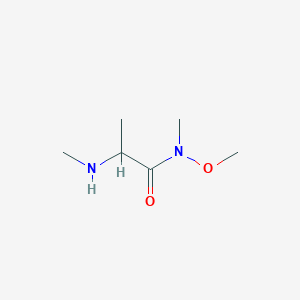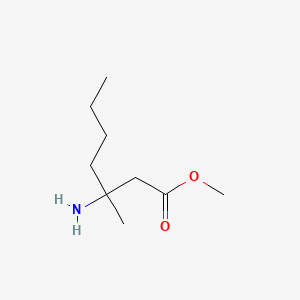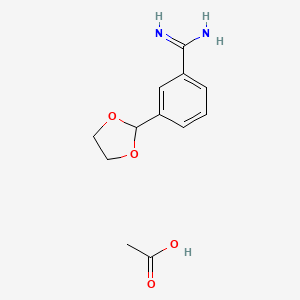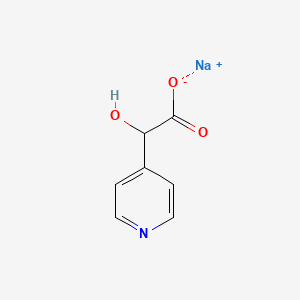
Sodium 2-hydroxy-2-(pyridin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound with the molecular formula C7H6NNaO3 This compound is characterized by the presence of a pyridine ring substituted at the 4-position with a hydroxyacetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with sodium hydroxide and a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: May include transition metal catalysts to enhance the reaction rate
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for higher yields and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as crystallization or chromatography to isolate the product
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield alcohol derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products:
Oxidation: Produces carboxylic acids
Reduction: Produces alcohols
Substitution: Produces various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug development
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. Its effects are mediated through:
Molecular targets: Enzymes, receptors, and metal ions
Pathways involved: Oxidative stress pathways, enzyme inhibition, and signal transduction
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-hydroxy-2-(pyridin-2-yl)acetate
- Sodium 2-hydroxy-2-(pyridin-3-yl)acetate
- Sodium 2-hydroxy-2-(quinolin-4-yl)acetate
Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C7H6NNaO3 |
|---|---|
Molekulargewicht |
175.12 g/mol |
IUPAC-Name |
sodium;2-hydroxy-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-1-3-8-4-2-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
XPSRPNOQWMAZRA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CN=CC=C1C(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)

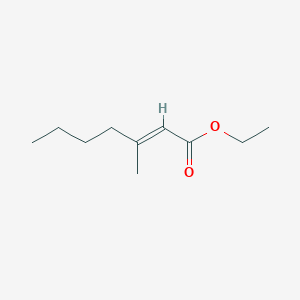
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
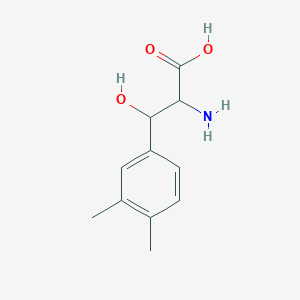
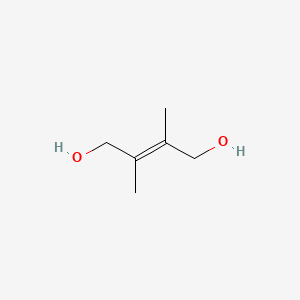

![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
